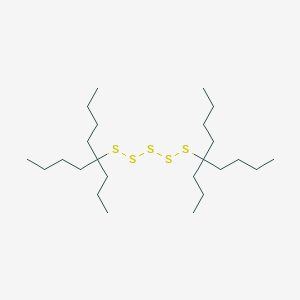
Triisopropoxyholmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium(III) isopropoxide in toluene/isopropanol is a chemical compound with the molecular formula C₉H₂₁HoO₃. It is a coordination complex where holmium is bonded to three isopropoxide ligands. This compound is typically used in research settings, particularly in the fields of chemistry and materials science .
Méthodes De Préparation
Holmium(III) isopropoxide can be synthesized through the reaction of holmium chloride with isopropanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The resulting product is then dissolved in a mixture of toluene and isopropanol to obtain the desired concentration .
Analyse Des Réactions Chimiques
Holmium(III) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form holmium oxide.
Reduction: It can be reduced to form lower oxidation state holmium compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Holmium(III) isopropoxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of holmium-containing compounds and materials.
Materials Science: It is used in the preparation of holmium-doped materials, which have applications in optics and electronics.
Biology and Medicine: It is used in the development of contrast agents for magnetic resonance imaging (MRI) and in the study of holmium’s biological effects.
Industry: It is used in the production of specialty glasses and ceramics.
Mécanisme D'action
The mechanism of action of Holmium(III) isopropoxide involves the coordination of the isopropoxide ligands to the holmium ion. This coordination stabilizes the holmium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Holmium(III) isopropoxide can be compared with other similar compounds such as:
Yttrium(III) isopropoxide: Similar in structure but contains yttrium instead of holmium.
Lanthanum(III) isopropoxide: Similar in structure but contains lanthanum instead of holmium.
Erbium(III) isopropoxide: Similar in structure but contains erbium instead of holmium.
Holmium(III) isopropoxide is unique due to the specific properties of holmium, such as its magnetic and optical characteristics, which make it particularly useful in certain applications .
Propriétés
Formule moléculaire |
C9H24HoO3 |
|---|---|
Poids moléculaire |
345.22 g/mol |
Nom IUPAC |
holmium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Ho/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clé InChI |
XTBDKTFYOKTZRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)


![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)





